molecular formula C14H11BrF3N3O B2364714 N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415516-31-1

N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide

Katalognummer B2364714
CAS-Nummer: 2415516-31-1
Molekulargewicht: 374.161
InChI-Schlüssel: DSYAZBFCNVUHHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide, also known as BPTP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BPTP belongs to a class of compounds known as pyrimidine-based kinase inhibitors, which have shown promise in the treatment of various diseases, including cancer.

Wirkmechanismus

N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide inhibits the activity of specific kinases by binding to their active site, which prevents them from phosphorylating their substrates. This, in turn, disrupts various cellular processes that rely on kinase activity, such as cell division and growth.
Biochemical and Physiological Effects:
N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to inhibit the activity of several kinases, including FLT3, which is commonly mutated in acute myeloid leukemia (AML). Inhibition of FLT3 by N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to induce apoptosis (programmed cell death) in AML cells. N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has also been shown to inhibit the growth of various cancer cell lines in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments is its specificity for certain kinases. This allows for targeted inhibition of specific cellular processes, which can help elucidate the role of these processes in disease development and progression. However, one limitation of N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is its potential off-target effects, which can lead to unintended consequences.

Zukünftige Richtungen

There are several future directions for research on N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide. One area of interest is the development of more potent and selective N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide analogs, which could improve its efficacy as a kinase inhibitor. Another area of interest is the investigation of N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide as a potential treatment for other diseases besides cancer, such as inflammatory disorders. Additionally, further research is needed to fully understand the mechanisms underlying N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide's activity and to identify potential off-target effects.

Synthesemethoden

The synthesis of N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 4-bromo-2-methylbenzoyl chloride with 2,6-dimethylpyrimidine-4-carboxylic acid, followed by the addition of trifluoromethylamine. The resulting product is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has been extensively studied in the field of medicinal chemistry for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell division and growth. Abnormal kinase activity has been linked to the development and progression of various diseases, including cancer. N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has shown promise as a potential treatment for cancer by inhibiting the activity of specific kinases.

Eigenschaften

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3N3O/c1-7-5-9(15)3-4-10(7)21-13(22)11-6-12(14(16,17)18)20-8(2)19-11/h3-6H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYAZBFCNVUHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.